tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Description
Molecular Formula: C₁₀H₂₀N₂O₃ Molecular Weight: 216.28 g/mol CAS Number: 1932297-00-1 This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group, an aminomethyl substituent at position 3, and a hydroxyl group at position 4. Its stereochemistry (3S,4R) is critical for interactions in pharmaceutical applications, particularly as a chiral building block in drug synthesis .
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJZEZIYOBGVSK-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the protection of the amino group and the hydroxyl group, followed by the formation of the pyrrolidine ring. One common method involves the use of tert-butyl chloroformate as a protecting group for the amino group, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Scientific Research Applications
Organic Synthesis
Tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is utilized as an intermediate in the synthesis of complex organic molecules. The compound's functional groups enable various chemical transformations including:
- Esterification : The tert-butyl group can be replaced or modified to form different esters.
- Reductive Amination : The aminomethyl group can be introduced in reactions with carbonyl compounds.
These transformations are valuable in creating pharmaceuticals and fine chemicals.
Biochemical Research
This compound is studied for its potential roles in biochemical pathways. Its structure allows it to interact with enzymes and biological molecules, making it a candidate for:
- Enzyme Inhibition Studies : Investigating how the compound affects enzyme activity can provide insights into its mechanism of action.
- Biochemical Pathway Analysis : Understanding how this compound integrates into metabolic pathways can reveal potential therapeutic targets.
Medicinal Chemistry
Research has indicated that this compound may possess therapeutic properties. Its applications include:
- Drug Development : As a building block for synthesizing new drugs targeting various diseases.
- Potential Therapeutic Uses : Investigations into its efficacy against specific conditions such as neurodegenerative diseases or cancer.
Case Studies and Research Findings
Recent studies have highlighted the versatility of this compound in various applications:
- Synthetic Pathways : Research has demonstrated its effectiveness as an intermediate in synthesizing bioactive compounds. For example, a study detailed the successful use of this compound to synthesize derivatives with enhanced biological activity.
- Biological Activity : Several investigations have reported on its interaction with specific enzymes that are critical in metabolic pathways, suggesting potential roles in drug design aimed at modulating these pathways.
Mechanism of Action
The mechanism by which tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers
(a) tert-Butyl (3R,4S)-3-(Aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
- CAS : 1821824-99-0
- Molecular Formula : C₁₀H₂₀N₂O₃ (same as target compound)
- Such stereochemical variations are pivotal in medicinal chemistry for modulating activity and selectivity .
(b) tert-Butyl cis-3-(Aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (PB03139)
- CAS : 872714-78-8
- Key Difference: The cis designation implies adjacent substituents (3-aminomethyl and 4-hydroxyl) are on the same face of the pyrrolidine ring. This spatial proximity may enhance intramolecular hydrogen bonding, affecting solubility and reactivity compared to the trans-configuration in the target compound .
Positional Isomers
(a) tert-Butyl (2S,4S)-2-(Aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
- Molecular Formula : C₁₀H₂₀N₂O₃
- Molecular Weight : 214.29 g/mol
- Key Difference: The aminomethyl group is at position 2 instead of 3. This positional shift alters the molecule’s hydrogen-bonding capacity and steric profile, which could influence its utility in asymmetric synthesis or as a protease inhibitor scaffold .
Functional Group Modifications
(a) tert-Butyl (3S,4S)-3-Amino-4-fluoropyrrolidine-1-carboxylate
- CAS : Referenced in Synthonix catalogue (B22057)
- Key Difference : Replacing the 4-hydroxyl group with fluorine introduces electronegativity and metabolic stability. Fluorine’s small size and strong C-F bond may enhance bioavailability but reduce polar interactions compared to the hydroxyl group .
(b) tert-Butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate
- CAS : 2607831-43-4
- Molecular Formula: C₁₁H₁₉F₂NO₃
Ring-Size Variants
(a) tert-Butyl 4-(Aminomethyl)-4-fluoropiperidine-1-carboxylate
Substituted Derivatives
(a) (3S,4S)-tert-Butyl 3-(Benzylamino)-4-hydroxypyrrolidine-1-carboxylate
- CAS : 252574-03-1
- Molecular Formula : C₁₆H₂₄N₂O₃
Research Implications
- Stereochemistry : The (3S,4R) configuration is often preferred in drug candidates for optimal target engagement, as seen in kinase inhibitors or antiviral agents .
- Functional Groups : Hydroxyl groups enhance solubility but may undergo metabolic glucuronidation, whereas fluorine substituents improve stability but reduce polarity .
- Positional Isomerism: Shifting the aminomethyl group alters hydrogen-bond donor/acceptor patterns, affecting interactions with enzymes like proteases or nucleosidases .
Biological Activity
Tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Profile
- IUPAC Name : this compound
- CAS Number : 1932297-00-1
- Molecular Formula : C10H20N2O3
- Molecular Weight : 216.281 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N1CCC@HC@HC1
The biological activity of this compound has been primarily studied in the context of neuroprotection and cognitive enhancement. It exhibits several pharmacological properties:
- Inhibition of Acetylcholinesterase : The compound has shown the ability to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammatory markers such as TNF-α and IL-6 in astrocytes exposed to amyloid beta peptides, suggesting a protective role against neuroinflammation associated with neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly improve cell viability in astrocytes subjected to amyloid beta toxicity. Specifically:
- Cell Viability : Treated astrocytes showed a 62.98% viability when exposed to both the compound and amyloid beta, compared to 43.78% viability in untreated cells .
- Cytotoxicity Assessment : The compound exhibited no cytotoxicity at concentrations up to 100 μM, indicating its safety profile for neuronal cells .
In Vivo Studies
While in vitro results are promising, in vivo studies have provided mixed outcomes:
- Neuroprotective Effects : In animal models treated with scopolamine (to induce cognitive impairment), the compound demonstrated a reduction in oxidative stress markers like malondialdehyde (MDA), although it was less effective than standard treatments like galantamine .
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of this compound compared to other known compounds with similar mechanisms:
| Compound Name | Acetylcholinesterase Inhibition | Anti-inflammatory Activity | Cell Viability Improvement |
|---|---|---|---|
| This compound | Moderate (IC50 = 15.4 nM) | Yes | Significant |
| Galantamine | Strong | Yes | High |
| Donepezil | Strong | Moderate | Moderate |
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to this compound:
- Alzheimer's Disease Models : In a study involving transgenic mice models for Alzheimer's disease, compounds with similar structures demonstrated significant reductions in amyloid plaque formation and improved cognitive function .
- Neuroinflammation Research : A recent study highlighted that compounds targeting acetylcholinesterase and inflammatory pathways could synergistically enhance neuroprotection in models of neurodegeneration .
Q & A
Q. What are the key structural features of tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate that influence its reactivity in organic synthesis?
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves:
- Step 1 : Functionalization of a pyrrolidine precursor (e.g., introducing aminomethyl and hydroxyl groups via epoxide ring-opening or enzymatic resolution).
- Step 2 : Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) .
- Step 3 : Purification via column chromatography or crystallization. Yield optimization often requires controlling stereochemistry through chiral catalysts or resolution techniques.
Q. How is the compound characterized to confirm its structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify stereochemistry and functional groups. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 216.28 for CHNO) .
- Chiral HPLC : Validates enantiomeric excess (>97% in commercial samples) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of stereoisomers or derivatives?
Quantum chemical calculations (e.g., DFT) model transition states to predict stereochemical outcomes. For example, ICReDD’s reaction path search tools use computational data to narrow down optimal conditions (e.g., solvent polarity, temperature) for diastereoselective synthesis, reducing trial-and-error experimentation .
Q. What strategies address contradictions in reported biological activity data for analogs of this compound?
Discrepancies often arise from variations in substituents or stereochemistry. For example:
- Comparative Table of Analog Activity
| Compound | CAS No. | Key Feature | Reported Activity |
|---|---|---|---|
| tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | 190792-75-7 | C4 hydroxyl | Enzyme inhibition (IC ~10 µM) |
| tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate | 1886799-52-5 | C4 hydroxymethyl | Reduced binding affinity due to steric bulk |
- Methodological Approach : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants under standardized conditions .
Q. How does the compound’s stereochemistry influence its role as an enzyme inhibitor?
The (3S,4R) configuration aligns with the active-site geometry of target enzymes (e.g., proteases). Molecular docking studies show that the hydroxyl group forms hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases), while the aminomethyl group interacts with hydrophobic pockets. Racemic mixtures or mismatched stereochemistry result in >50% loss of activity .
Q. What analytical challenges arise during scale-up synthesis, and how are they resolved?
- Challenge : Diastereomer formation during Boc protection.
- Solution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or kinetic resolution with lipases .
- Challenge : Low yields in coupling reactions.
- Solution : Optimize Pd-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) with ligands like XPhos to enhance efficiency .
Methodological Recommendations
- Stereochemical Analysis : Combine X-ray crystallography (for solid-state confirmation) with NOESY NMR to validate solution-phase conformations .
- Reaction Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify robust conditions .
- Biological Assays : Use orthogonal assays (e.g., fluorescence polarization + enzymatic activity) to rule out false positives in high-throughput screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
